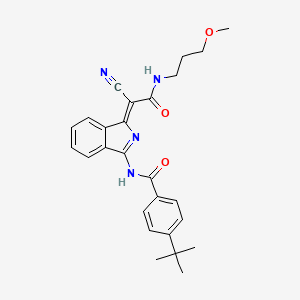

N-(4-(2-phenylmorpholino)butyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

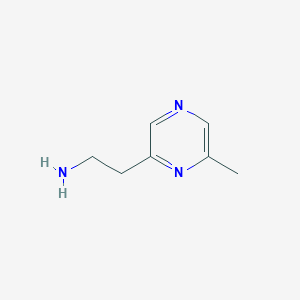

“N-(4-(2-phenylmorpholino)butyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound. It contains a phenylmorpholine group, which is a chemical derivative of phenylmorpholine or of the psychostimulant drug phenmetrazine . Most such compounds act as releasers of monoamine neurotransmitters, and have stimulant effects .

Scientific Research Applications

Fluorescence in Protein Binding Studies

The compound, closely related to N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, has been utilized in fluorescence studies, particularly in protein binding. This sulfonamide compound exhibits minimal fluorescence in water but strong fluorescence when bound to proteins, like bovine serum albumin. This property enables its use in sensitive and rapid determination of binding nature and mechanisms, such as in studying the binding of p-hydroxybenzoic acid esters to bovine serum albumin. The findings suggest that the binding mechanism could be primarily hydrophobic, with the aromatic ring playing a key role in binding (Jun et al., 1971).

Synthesis and Herbicidal Activity

Research into novel herbicidally active sulfonamide compounds, like N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, demonstrates the compound's potential in agriculture. These compounds, featuring a chiral carbon in the oxirane moiety, have been synthesized to understand their stereochemical structure-activity relationships. Tests indicated that specific isomers of these sulfonamides were the active forms in herbicidal applications (Hosokawa et al., 2001).

Antimicrobial Agents

The compound's derivatives, such as tetrahydronaphthalene-sulfonamide derivatives, have been synthesized as potent antimicrobial agents. These derivatives have shown significant inhibitory activities against various Gram-positive, Gram-negative bacterial strains, and Candida Albicans. This research highlights the compound's versatility in being modified from biologically inactive to highly active antimicrobial products (Mohamed et al., 2021).

Inhibition of Human Carbonic Anhydrase Isozymes

Studies have shown that sulfonamides derived from compounds like N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide are potent inhibitors of human carbonic anhydrase isozymes. These compounds have demonstrated significant inhibitory effects, indicating their potential use in medical applications targeting these isozymes (Akbaba et al., 2014).

properties

IUPAC Name |

N-[4-(2-phenylmorpholin-4-yl)butyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O3S/c27-30(28,23-13-12-20-8-4-5-11-22(20)18-23)25-14-6-7-15-26-16-17-29-24(19-26)21-9-2-1-3-10-21/h1-3,9-10,12-13,18,24-25H,4-8,11,14-17,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWVWUJLGXDRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCCN3CCOC(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)

![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)